Einecs 285-131-3

Description

Properties

CAS No. |

85030-07-5 |

|---|---|

Molecular Formula |

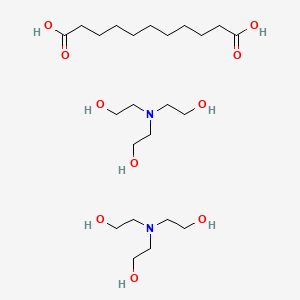

C23H50N2O10 |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;undecanedioic acid |

InChI |

InChI=1S/C11H20O4.2C6H15NO3/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*8-4-1-7(2-5-9)3-6-10/h1-9H2,(H,12,13)(H,14,15);2*8-10H,1-6H2 |

InChI Key |

ZNTMQZFNYHPDMZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies

Conventional and Contemporary Synthetic Routes for Undecanedioic Acid

Undecanedioic acid (C11H20O4) is a dicarboxylic acid that has garnered attention for its use in polymers, coatings, and adhesives. marketresearchintellect.comontosight.ai Its production has evolved from traditional chemical syntheses to more environmentally friendly methods.

Historically, undecanedioic acid has been synthesized through the oxidation of undecane (B72203) or the hydrogenation of undecylenic acid. marketresearchintellect.comontosight.ai One established method involves the pyrolysis of castor oil to produce undecylenic acid, which is then further processed. ocl-journal.orgchemicalbook.com A notable oxidative approach is the conversion of 11-hydroxyundecanoic acid to undecanedioic acid. bohrium.com Research has focused on developing efficient and environmentally benign oxidation conditions. For instance, a Pd/C-catalyzed aerobic oxidation method has been explored. nih.gov More recently, a novel oxidation method using ferric chloride (FeCl₃) in aqueous sodium hypochlorite (B82951) has been shown to be effective for converting ω-hydroxycarboxylic acids into α,ω-dicarboxylic acids like undecanedioic acid under mild conditions. ijirt.org This method, using an inexpensive and eco-friendly catalyst, resulted in a high yield of the diacid product. ijirt.org

A study comparing different oxidation methods for 11-hydroxyundecanoic acid to produce 1,11-undecanedioic acid is summarized below:

| Oxidizing Agent/Catalyst | Solvent System | Yield (%) | Reference |

| Pd/C, NaBH₄ | Aqueous alcohol | Not specified | nih.gov |

| FeCl₃, NaOCl | H₂O/CH₂Cl₂ | 94 | ijirt.org |

| Jones reagent | Acetone | 85 | rsc.org |

| PCC | CH₂Cl₂ | 70 | rsc.org |

This table presents a selection of research findings and is not exhaustive.

The push towards green chemistry has spurred the development of biotechnological methods for producing undecanedioic acid. marketresearchintellect.com These methods often employ microbial fermentation to convert renewable resources into valuable chemicals. marketresearchintellect.comontosight.ai For instance, the yeast Candida tropicalis has been used in biotransformation routes, although these processes can be limited by low yields. nih.gov The production of dicarboxylic acids from plant oil derivatives using Candida tropicalis is an area of active research. oup.com The use of biotechnological methods aligns with the principles of green chemistry by reducing reliance on fossil fuels and minimizing the environmental impact of chemical production. ijirt.org The synthesis of undecanedioic acid from renewable biomass using green oxidation methods contributes to the shift toward sustainable chemical manufacturing. ijirt.org

Design and Synthesis of Undecanedioic Acid Derivatives

The versatility of undecanedioic acid allows for its modification into various derivatives with tailored properties for specific applications.

Undecanedioic acid is a key building block in the synthesis of polyol esters, which are valuable as biolubricants. corvay-specialty.comresearchgate.net These esters are typically produced through the esterification of undecanedioic acid or its derivatives with polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE). google.comgoogle.comacs.org The synthesis is often carried out using catalysts such as p-toluenesulfonic acid (p-TSA) or stannous chloride at elevated temperatures. google.comgoogle.comresearchgate.net The resulting polyol esters exhibit desirable lubricant properties, including high viscosity indices, good thermal-oxidative stability, and low pour points, making them suitable for applications such as hydraulic fluids and automotive lubricants. google.comresearchgate.netcsic.es

The properties of some synthesized polyol esters based on undecanoic acid (the saturated form of undecylenic acid, a precursor to undecanedioic acid) are highlighted below:

| Polyol | Viscosity Index | Pour Point (°C) | Oxidative Stability (Tonset °C) | Reference |

| Neopentyl Glycol (NPG) | 189 | -19.4 | 258 | researchgate.net |

| Trimethylolpropane (TMP) | 205 | -35.2 | 275 | researchgate.net |

| Pentaerythritol (PE) | 222 | -47.6 | 285 | researchgate.net |

This table is based on data for iso-undecanoic acid polyol esters and serves as an illustrative example.

Hydroxamic acid derivatives of undecanoic acid have been synthesized and investigated for their biological activities. oup.com Hydroxamic acids are known for their ability to chelate metal ions, which is a key feature of their biological function. unimi.it For example, 10-undecanhydroxamic acid, a derivative of undecanoic acid, has demonstrated strong antimicrobial activity. oup.com Its mechanism of action is believed to involve interfering with iron homeostasis in microbes. oup.com The synthesis of these derivatives opens up possibilities for their use in therapeutic applications, leveraging the known biological activities of hydroxamates, such as their role as histone deacetylase (HDAC) inhibitors in cancer therapy. unimi.itsapub.org

Schiff's Base Derivative Synthesis and Functional Studies

The primary amino group on the pyrrolopyrimidine ring of Pemetrexed is a key site for derivatization through Schiff's base formation. ajrconline.orgajrconline.org A Schiff's base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov These are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov

In the context of Pemetrexed, Schiff's base derivatives have been synthesized for analytical and biological purposes. For instance, spectrophotometric methods for the quantification of Pemetrexed have been developed based on its reaction with specific aldehydes. ajrconline.orgajrconline.org

Synthesis and Analytical Application:

Two notable methods involve the reaction of Pemetrexed disodium (B8443419) with:

p-Dimethylaminocinnamaldehyde (PDAC): This reaction, conducted in the presence of dilute sulfuric acid, yields a red-colored chromogen, which is a Schiff's base. ajrconline.orgajrconline.org The resulting product has a maximum absorbance at a wavelength (λmax) of 515 nm. ajrconline.org

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similarly, reacting Pemetrexed disodium with Vanillin in an acidic medium produces a colored Schiff's base with a λmax of 470 nm. ajrconline.orgajrconline.org

These reactions form the basis of quantitative analytical methods, as the intensity of the color produced is proportional to the concentration of the drug, obeying Beer's law within specific concentration ranges. ajrconline.org Such studies are crucial for quality control in pharmaceutical formulations. ajrconline.orgajrconline.org

The functional studies of these specific Schiff's base derivatives are primarily focused on their chromogenic properties for analytical applications rather than therapeutic efficacy. ajrconline.org However, the synthesis of Schiff's bases from heterocyclic compounds is a widely used strategy in medicinal chemistry to develop agents with a range of biological activities, including antimicrobial and anticancer effects. qeios.commdpi.comresearchgate.net

Table 1: Analytical Parameters of Pemetrexed Schiff's Base Derivatives

| Reagent | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| p-Dimethylaminocinnamaldehyde (PDAC) | 515 | 2.5-40 | 1.3 x 10⁴ |

| Vanillin | 470 | 2.5-35 | 1.5 x 10⁴ |

Data sourced from spectrophotometric determination studies. ajrconline.org

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins from cells. nih.govacs.org A PROTAC consists of two key ligands connected by a linker: one ligand (the "warhead") binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govbiorxiv.org This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's proteasome. acs.orgacs.org

Pemetrexed has been identified as a valuable warhead for the design of PROTACs. researchgate.net By targeting enzymes like thymidylate synthase (TS), a PROTAC incorporating Pemetrexed can be designed to specifically degrade this enzyme, offering a novel therapeutic strategy compared to simple inhibition. wikipedia.orgtocris.com

Synthetic Strategy and Functional Advantages:

The development of a Pemetrexed-based PROTAC involves synthetically connecting the Pemetrexed molecule to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govacs.org The linker's length and chemical nature are critical and must be optimized to allow for the effective formation of the ternary complex (POI-PROTAC-E3 ligase). nih.govbiorxiv.org

The advantages of a PROTAC approach over traditional inhibition include:

Event-driven Catalysis: A single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to greater efficacy at lower concentrations. nih.gov

Overcoming Resistance: Protein degradation can eliminate all functions of the target protein, including non-enzymatic scaffolding roles, which may help overcome resistance mechanisms that can arise with traditional inhibitors. nih.gov

Enhanced Selectivity: PROTACs can exhibit greater selectivity for their target protein compared to the warhead alone, due to the specific protein-protein interactions required for ternary complex formation. acs.org

While specific, detailed synthetic schemes for Pemetrexed-based PROTACs are often proprietary, the general principle follows established modular synthesis platforms for PROTAC development. acs.org The exploration of Pemetrexed as a warhead is part of a broader strategy to expand the arsenal (B13267) of targeted protein degraders for cancer therapy. researchgate.netnih.gov

Environmental Fate and Transport Research

Environmental Distribution and Mobility

The potential for 2-(2-butoxyethoxy)ethyl acetate (B1210297) to move through and bind to different environmental compartments, such as soil and water, is determined by its physical and chemical properties.

Adsorption and Desorption Characteristics in Soil and Sediments

The mobility of 2-(2-butoxyethoxy)ethyl acetate in soil is largely influenced by its adsorption and desorption behavior, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using a structure estimation method based on molecular connectivity indices, the Koc for this compound has been estimated to be 10. nih.govguidechem.com

According to classification schemes, this low Koc value suggests that 2-(2-butoxyethoxy)ethyl acetate is not expected to adsorb significantly to soil or sediment. nih.govchemius.netguidechem.com This indicates a low potential for the compound to bind to solid particles and a higher likelihood of it remaining in the soil water phase.

| Parameter | Value | Method | Implication |

|---|---|---|---|

| Koc (Soil Adsorption Coefficient) | 10 | Structure Estimation nih.govguidechem.com | Not expected to adsorb on soil chemius.net |

Soil Leaching Studies

Direct soil leaching studies for 2-(2-butoxyethoxy)ethyl acetate are not extensively detailed in the available literature, largely because its high biodegradability and low adsorption potential make such specific studies scientifically unjustified in some contexts. europa.eutennantsdistribution.com However, based on its estimated Koc value, the compound is expected to have very high mobility in soil. nih.govguidechem.com This high mobility suggests a significant potential for leaching, meaning the substance can readily move through the soil profile with water and potentially enter groundwater systems. cdc.gov The combination of being readily biodegradable and having a low potential for bioaccumulation suggests that while mobile, the compound is likely to degrade before significant transport can occur in most environments. europa.euwikipedia.org

Advanced Analytical Methodologies for Undecanedioic Acid Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating undecanedioic acid from complex matrices prior to its quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of undecanedioic acid, especially at trace levels. universiteitleiden.nl Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) derivatives, before GC analysis. universiteitleiden.nld-nb.info This process not only facilitates gas-chromatographic separation but also enhances detection sensitivity. universiteitleiden.nl

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. creative-proteomics.com The technique is widely applied for identifying and quantifying dicarboxylic acids in various samples, including environmental and biological matrices. researchgate.netnih.gov For instance, undecanedioic acid has been identified in Romano-Egyptian paint samples and atmospheric aerosols using GC-MS. mdpi.commdpi.com In clinical chemistry, GC-MS is the primary method for diagnosing organic acidemias, where undecanedioic acid can be used as an internal standard for quality control. researchgate.netthaiscience.info The mass spectrometer identifies compounds based on their unique mass fragmentation patterns, which serve as a chemical fingerprint. For quantitative analysis, particularly in complex biological samples, isotopically labeled internal standards are often used to ensure accuracy and improve detection specificity. universiteitleiden.nl

Table 1: GC-MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS) | nih.gov |

| Derivatization Conditions | 70°C for 90 minutes | nih.gov |

| Column | HP-5 | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection Mode | Single Ion Monitoring (SIM) | universiteitleiden.nlnih.gov |

| Ionization Technique | Electron Capture Negative Ionization (ECNI) with PFBBr derivatization for high sensitivity | universiteitleiden.nl |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it often does not require a derivatization step, simplifying sample preparation. d-nb.info This makes it a powerful tool for analyzing organic acids in environmental samples like fresh snow and atmospheric aerosols. d-nb.infonih.gov HPLC coupled with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity for the detection and quantification of a wide range of dicarboxylic acids, including undecanedioic acid. d-nb.infotandfonline.com

In environmental monitoring, HPLC is used to identify and quantify pollutants such as pesticides and industrial byproducts in water. tidjma.tn For the analysis of dicarboxylic acids in snow, a method involving solid-phase extraction for pre-concentration followed by HPLC-MS with electrospray ionization (ESI) has been successfully demonstrated. d-nb.info Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is another advanced HPLC method used for the determination of various carboxylic acids in atmospheric aerosols, offering high recovery rates and low detection limits. nih.gov

Table 2: HPLC Methods for Dicarboxylic Acid Analysis

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| HPLC-MS-TOF | Analysis of dicarboxylic acids (C5-C13) in fresh snow | No derivatization required; uses solid-phase extraction for pre-concentration. | d-nb.info |

| HILIC/ESI-MS/MS | Determination of aliphatic, alicyclic, and aromatic carboxylic acids in aerosols | High sensitivity with detection limits in the µg/L range; separates isobaric compounds. | nih.gov |

| HPLC-ELSD | Analysis of azelaic acid and its impurities, including other dicarboxylic acids | Used in the development of medicinal products. | researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of undecanedioic acid and confirming its identity.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. rockymountainlabs.com By analyzing the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint, revealing the presence of characteristic bonds. researchgate.net For undecanedioic acid, the FTIR spectrum would prominently feature a broad absorption band characteristic of the O-H stretching in the carboxylic acid groups, and a sharp, strong peak corresponding to the C=O (carbonyl) stretching. chemicalbook.comrsc.org This technique is valuable for the structural elucidation of polysaccharides and proteins and has been used to characterize polyamides synthesized from undecanedioic acid. chemicalbook.commdpi.com FTIR can provide qualitative information about the composition and structure of a sample quickly and efficiently. rockymountainlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. bioinformation.net Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of undecanedioic acid. chemicalbook.com

¹H NMR provides information on the different types of protons in the molecule and their neighboring environments. The spectrum of undecanedioic acid shows distinct signals for the protons on the alpha-carbons adjacent to the carboxyl groups and the protons along the methylene (B1212753) chain. nih.govchemicalbook.comhmdb.ca

¹³C NMR provides information about the carbon skeleton. The spectrum will show a signal for the carbonyl carbons of the carboxylic acid groups and separate signals for the different carbons in the nine-carbon aliphatic chain. nih.govbmrb.io

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further confirm the structure by showing correlations between directly bonded protons and carbons. nih.gov

Table 3: Experimental NMR Data for Undecanedioic Acid

| Nucleus | Solvent | Frequency | Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| ¹H NMR | Water (pH 7.0) | 500 MHz | 1.28, 1.52, 1.53, 1.55, 2.17, 2.18, 2.20 | nih.govhmdb.ca |

| ¹³C NMR | CDCl₃ | 25.16 MHz | 14.14, 22.77, 24.77, 29.18, 29.37, 29.41, 29.54, 29.66, 32.00, 34.25, 180.76 | nih.gov |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon backbone of long-chain molecules like undecanedioic acid. mdpi.com Raman spectroscopy can be used to characterize the chemical composition and structure of materials, including identifying polymorphic forms and determining crystallinity. mdpi.comhoriba.com In the context of polyamides synthesized from undecanedioic acid, Raman spectra have been used for comprehensive characterization alongside FTIR and NMR. chemicalbook.com The technique is non-destructive and can analyze samples in various states, making it a versatile tool for material science. spectroscopyonline.commdpi.com

High-Resolution Mass Spectrometry (MS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of metabolites in complex biological matrices. Its capacity to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm error) allows for the determination of a molecule's elemental composition. This capability is particularly crucial in untargeted metabolomics studies, where novel or unexpected compounds, such as Undecanedioic acid (Einecs 285-131-3), may be identified as biomarkers.

The chemical formula for Undecanedioic acid is C₁₁H₂₀O₄. The theoretical monoisotopic mass of the neutral molecule is 216.13616 Da. In typical electrospray ionization (ESI) mass spectrometry, it is most commonly detected in negative ion mode as the deprotonated ion [M-H]⁻, with a theoretical exact mass of 215.12888 Da.

In a research context, an HRMS instrument like an Orbitrap or a time-of-flight (TOF) analyzer would detect an ion feature at an m/z value extremely close to 215.12888. The instrument's software can then use this accurate mass to predict the most plausible elemental formula, which in this case would be C₁₁H₁₉O₄⁻. The low mass error between the observed and theoretical mass provides strong evidence for this assignment, effectively distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

To confirm the structural identity, tandem mass spectrometry (MS/MS or MS²) is employed. The precursor ion (m/z 215.12888) is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For Undecanedioic acid, characteristic fragments would include neutral losses of water (H₂O) and carbon dioxide (CO₂), corresponding to the fragmentation of its two carboxylic acid functional groups. This two-tiered approach—accurate mass measurement followed by structural confirmation via MS/MS—provides a high degree of confidence in the identification of Undecanedioic acid within a complex sample.

Table 1: Example HRMS Data for the Identification of Undecanedioic Acid in a Biological Sample

| Parameter | Value | Description |

|---|---|---|

| Ion Mode | Negative ESI | Electrospray ionization in negative mode, optimal for acidic compounds. |

| Precursor Ion Formula | [C₁₁H₂₀O₄ - H]⁻ | The deprotonated molecular ion. |

| Theoretical m/z | 215.12888 | The calculated exact mass-to-charge ratio of the precursor ion. |

| Observed m/z | 215.12845 | A hypothetical observed m/z from an HRMS instrument. |

| Mass Error (ppm) | -2.0 | The difference between theoretical and observed mass, expressed in parts per million. Values <5 ppm are considered excellent. |

| Key MS/MS Fragments (m/z) | 197.1183, 171.1390 | Represents characteristic fragments from the loss of H₂O and CO₂, respectively, confirming the dicarboxylic acid structure. |

Method Validation and Quality Assurance in Chemical Analysis

For the reliable quantification of Undecanedioic acid in any matrix (e.g., plasma, industrial polymers, environmental samples), the analytical method used—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the data generated is accurate, precise, and reproducible. Quality Assurance (QA) encompasses the overarching systems in place to guarantee the quality of the final result, of which method validation is a critical component.

The key parameters assessed during the validation of a quantitative method for Undecanedioic acid include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by showing no interfering peaks at the retention time of Undecanedioic acid in a blank matrix sample.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of Undecanedioic acid in samples within a given range. A calibration curve is generated using standards of known concentration, and a correlation coefficient (R²) of >0.99 is typically required.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of Undecanedioic acid is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 85-115%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, different analysts, or different equipment). Precision is expressed as the Relative Standard Deviation (%RSD), with acceptance criteria often set at <15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Ongoing quality assurance is maintained by including Quality Control (QC) samples at low, medium, and high concentrations alongside every batch of unknown samples to monitor the method's performance over time.

Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria for Undecanedioic Acid Quantification by LC-MS/MS

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 over a range of 10-5000 ng/mL. |

| Accuracy (% Recovery) | 85% - 115% | Average recovery of 97.5% across three concentration levels. |

| Intra-Assay Precision (%RSD) | ≤ 15% | %RSD values ranged from 3.1% to 7.8%. |

| Inter-Assay Precision (%RSD) | ≤ 15% | %RSD values ranged from 5.5% to 9.2%. |

| Selectivity | No interference at the analyte retention time | No interfering peaks observed in six different blank matrix lots. |

| Limit of Quantitation (LOQ) | Analyte response is ≥ 10x signal-to-noise ratio | 10 ng/mL with precision (%RSD) < 20% and accuracy within ±20%. |

Biological and Biochemical Studies Non Human Toxicity/clinical Focus

Microbial Interactions and Antimicrobial Efficacy

Dodecanedioic acid exhibits a range of interactions with microorganisms, from antibacterial to antifungal activities. Its effectiveness and mode of action are influenced by the target organism and environmental conditions.

While dodecanedioic acid has been identified as having general antibacterial activity against gram-negative bacteria such as Escherichia coli, detailed studies focusing specifically on its ability to inhibit bacterial persistence and biofilm formation are not extensively documented in the available literature. uminho.pt Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which are notoriously resistant to antibiotics. nih.gov Bacterial persistence is a phenomenon where a subpopulation of bacteria survives exposure to typically lethal concentrations of an antibiotic. nih.gov

The broader class of fatty acids has shown promise in this area. For instance, the fatty acid signaling molecule cis-2-decenoic acid has been demonstrated to control biofilms of E. coli by impairing their formation and inducing their dispersion. nih.gov It also affects the persister cell sub-population, making them more susceptible to antibiotics. nih.gov Although DDDA is a dicarboxylic acid, these findings with a related fatty acid suggest a potential, yet unconfirmed, avenue for the anti-biofilm activity of this class of molecules.

The antifungal properties of dicarboxylic acids, including dodecanedioic acid, have been investigated against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. A notable in vitro study tested the effects of several dicarboxylic acids on the growth of key dermatophytes: Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis. medicaljournalssweden.semedicaljournalssweden.senih.gov

The results indicated that dodecanedioic acid demonstrated only low inhibitory activity against T. rubrum and T. mentagrophytes at a concentration of 10⁻² mol/L. medicaljournalssweden.se In contrast, undecanedioic acid (a C11 dicarboxylic acid) was found to be the most effective among those tested, completely suppressing the growth of all three species at the same concentration. medicaljournalssweden.se Surprisingly, at a concentration of 10⁻² mol/L, dodecanedioic acid was found to stimulate a significant increase in the thallus diameter of M. canis, suggesting a growth-promoting effect on this particular species under the tested conditions. medicaljournalssweden.se The fungistatic effect of the dicarboxylic acids was generally dose-dependent and influenced by pH. medicaljournalssweden.se

These findings underscore that the antifungal activity of dicarboxylic acids against dermatophytes is highly specific to the chemical structure of the acid and the fungal species .

Table 1: In Vitro Effect of Dodecanedioic Acid on Dermatophyte Growth

| Dermatophyte Species | Concentration (mol/L) | Observed Effect | Reference |

| Trichophyton rubrum | 10⁻² | Low inhibitory activity | medicaljournalssweden.se |

| Trichophyton mentagrophytes | 10⁻² | Low inhibitory activity | medicaljournalssweden.se |

| Microsporum canis | 10⁻² | Significant growth stimulation | medicaljournalssweden.se |

The precise antimicrobial mechanism of dodecanedioic acid is not yet fully elucidated in scientific literature. For fatty acids in general, a common mechanism of action involves the disruption of the bacterial cell membrane. wikipedia.org This can occur through the integration of the fatty acid into the lipid bilayer, leading to increased permeability and the eventual death of the cell. wikipedia.orgfrontiersin.org

Another potential, though unconfirmed, mechanism for dicarboxylic acids is iron chelation. Iron is an essential nutrient for virtually all microorganisms, and they have developed sophisticated systems to acquire it from their environment. mdpi.com One such system involves the secretion of high-affinity iron-chelating compounds called siderophores. researchgate.net Some dicarboxylic acids, such as pyridine-2,6-bis(monothiocarboxylic acid) produced by Pseudomonas species, are known to act as powerful iron chelators. atamankimya.comnih.gov By binding to available iron, these molecules can create a low-iron environment that inhibits the growth of other pathogenic microorganisms. mdpi.com While this mechanism of nutritional immunity via iron limitation is established for certain dicarboxylic acids, it has not been specifically demonstrated for dodecanedioic acid.

Role in Metabolic Pathways of Organisms

Dodecanedioic acid is not only an external agent acting on microbes but is also involved in the internal metabolic pathways of various organisms.

Dodecanedioic acid is a product of fatty acid ω-oxidation. This metabolic pathway provides an alternative to the more common β-oxidation for breaking down fatty acids. The ω-oxidation process occurs primarily in the endoplasmic reticulum of liver and kidney cells. chemicalbook.com It involves a series of enzymatic reactions that start with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. researchgate.net

This initial step is typically catalyzed by cytochrome P450 enzymes. researchgate.net The resulting ω-hydroxy fatty acid is then further oxidized, first to an aldehyde and then to a dicarboxylic acid. researchgate.net For instance, dodecane (B42187) can be converted to dodecanedioic acid through this pathway, with lauric acid (a C12 monocarboxylic acid) as an intermediate. google.com This pathway can be utilized by various microorganisms, including certain yeasts like Candida tropicalis, to produce dodecanedioic acid from alkanes or fatty acids. wikipedia.orgcorvay-specialty.com

Once formed, long-chain dicarboxylic acids like dodecanedioic acid are further metabolized, primarily through the β-oxidation pathway located within peroxisomes. chemicalbook.com While mitochondria are the main site for the β-oxidation of most fatty acids, peroxisomes are specifically equipped to handle very long-chain fatty acids and dicarboxylic acids. chemicalbook.com

The peroxisomal β-oxidation process shortens the carbon chain of the dicarboxylic acids from both ends. This process is crucial, as an accumulation of dicarboxylic acids can be an indicator of certain metabolic disorders where mitochondrial fatty acid oxidation is impaired. chemicalbook.com In such cases, the ω-oxidation pathway becomes more active, leading to increased production and subsequent urinary excretion of dicarboxylic acids. The peroxisomal system then acts to break down these compounds. chemicalbook.com

Applications in Advanced Materials Science and Engineering

Polymer and Resin Synthesis

As a secondary antioxidant, 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane plays a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life. It functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, thus preventing chain scission and maintaining the polymer's molecular weight and physical properties.

The application of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has been explored in the context of biodegradable polymers, such as poly(lactic acid) (PLA). mdpi.com While phosphite (B83602) antioxidants are known to have a stabilizing effect during the processing of PLA, there is evidence to suggest that they may also catalyze the hydrolytic chain scission of the polymer, which could be a consideration for long-term applications. mdpi.comresearchgate.net

A study on the long-term thermal stabilization of PLA investigated the use of this phosphite antioxidant (referred to as PS 1 or Doverphos S-9228) as a secondary antioxidant. mdpi.com The research highlighted that while the addition of phenols, phosphites, and thioethers as antioxidants provides a limited improvement in the aging stability of PLA, a more effective approach for extending durability involves a combination with a hydrolysis inhibitor. mdpi.comresearchgate.net

Table 1: Investigated Antioxidants for PLA Stabilization mdpi.com

| Additive Type | Chemical Name/Trade Name | Function |

| Primary Antioxidant | Irganox 1330 | Radical scavenger |

| Secondary Antioxidant | Doverphos S-9228 | Hydroperoxide decomposer |

| Secondary Antioxidant | Hostanox SE 10 | Hydroperoxide decomposer |

The study concluded that for PLA, hydrolytic degradation is a primary mechanism even under thermal aging conditions, and thus a targeted stabilization strategy is required. researchgate.net

In the formulation of advanced coatings and adhesives, maintaining the stability of the polymer binder is critical for performance and longevity. 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, with its high thermal stability and low volatility, is well-suited for these applications. squarespace.com It is particularly effective in polymer systems that undergo high-temperature processing or are expected to have a long service life, including powder coatings and engineering resins used in adhesives. doverchem.com

The compound's function as a secondary antioxidant helps to preserve the color and melt flow stability of the polymer. squarespace.com In adhesive formulations, particularly hot-melt adhesives based on polymers like polyamides, the addition of phosphite antioxidants in conjunction with primary antioxidants can significantly improve long-term color stability.

Table 2: Performance Characteristics in Polymer Systems squarespace.comspecialchem.com

| Polymer System | Key Benefit | Performance Improvement |

| Polycarbonate | Thermal and Color Stability | Withstands high processing temperatures (300°C) with improved color and shear stability. |

| High-Density Polyethylene | Color and Melt Flow Stability | Achieves performance improvements at lower loading levels compared to other organophosphites. |

| Polypropylene | Thermal Stability | Provides resistance to embrittlement and color formation in high-temperature applications. |

Utilization in Lubricant Formulations

Organic phosphorus compounds, including phosphites and phosphates, are widely used as additives in lubricant formulations to enhance properties such as oxidative stability, wear resistance, and extreme-pressure performance. mdpi.com While the direct application of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane in lubricants is not extensively documented in publicly available research, the general properties of phosphite esters suggest potential utility in this area.

Phosphite esters can function as antioxidants in lubricants by reacting with hydroperoxides, thereby inhibiting the oxidative degradation of the base oil. This is particularly important in applications where the lubricant is subjected to high temperatures and oxidative stress. Additionally, some phosphorus-containing compounds are known to form protective films on metal surfaces, which can improve the anti-wear and extreme-pressure characteristics of the lubricant. mdpi.com

The high thermal stability of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane could make it a candidate for high-temperature lubricant applications where conventional antioxidants may degrade. However, further research would be needed to evaluate its performance and compatibility with various base oils and other lubricant additives.

Emerging Research Frontiers and Future Directions

Crystallography and Polymorphism Studies of Undecanedioic Acid

The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials and pharmaceutical sciences. Undecanedioic acid exhibits conformational polymorphism, meaning its different crystal structures arise from different arrangements (conformations) of the flexible molecule itself. nih.govresearchgate.net

Detailed research has identified and characterized two principal polymorphs of UDA, designated as Form I and Form II. nih.gov These forms are conformational dimorphs, and their selective crystallization is highly dependent on the solvent environment. nih.govresearchgate.net Studies have demonstrated that the hydrogen bond donating (HBD) ability of the solvent is a key factor in determining which polymorph nucleates. nih.govresearchgate.net Form I is preferentially obtained from solvents with no HBD ability, whereas Form II crystallizes from solvents with strong HBD properties. nih.govresearchgate.net This solvent-dependent selectivity is attributed to the different ways UDA molecules interact with the solvent, which influences the molecular conformation adopted during nucleation. u-pec.frresearchgate.net

The process of desolvation, or the removal of solvent molecules from the crystal structure, also plays a significant role in the final polymorphic outcome. researchgate.netu-pec.fr The difficulty of removing the solvent, which is linked to the strength of solute-solvent hydrogen bonds, can affect the degree of conformational rearrangement the UDA molecule can undergo, thereby directing the nucleation towards a specific form. researchgate.net The structural differences between the two forms have been analyzed using techniques such as Powder X-ray Diffraction (PXRD), Fourier Transform Infrared (FTIR) spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR). nih.gov Co-crystallization experiments, for instance with hexamethylenetetramine (HMT), have also been used to study the structural behavior of UDA, revealing layered structures stabilized by strong O-H···N hydrogen bonds and subject to thermotropic phase transitions. nih.gov

| Polymorph | Typical Crystallization Conditions | Key Influencing Factor | Reference |

|---|---|---|---|

| Form I | Crystallization from solvents with no hydrogen bond donating (HBD) ability (e.g., 1,4-dioxane). | Lack of strong solute-solvent hydrogen bonding allows for specific conformational arrangement. | nih.gov, researchgate.net |

| Form II | Crystallization from solvents with high hydrogen bond donating (HBD) ability (e.g., ethanol). | Strong solute-solvent hydrogen bonding interactions direct nucleation to a different conformation. | nih.gov, researchgate.net |

Astrobiological Research: UV Degradation Studies in Martian Analog Environments

The search for organic molecules and potential biosignatures on Mars is a primary goal of astrobiology. nih.govunito.it Understanding how organic compounds degrade under the harsh surface conditions of Mars—particularly the intense ultraviolet (UV) radiation—is crucial for interpreting data from missions like the Curiosity and Perseverance rovers. researchgate.netastrobiology.com While direct studies on the UV photostability of undecanedioic acid in Martian analog environments are not extensively documented, research on structurally similar molecules, such as the C11 monocarboxylic undecanoic acid and other dicarboxylic acids, provides critical insights.

Experiments simulating the Martian surface have shown that UV radiation can significantly degrade and transform organic molecules. researchgate.neteana-net.eu The interaction between these molecules and Martian soil analog minerals is a key factor in their preservation or degradation. astrobiology.comcopernicus.org For example, studies on undecanoic acid revealed that while some minerals can be photoprotective, others can catalyze photodegradation. nih.govresearchgate.neteana-net.eu Specifically, the clay mineral vermiculite (B1170534) was found to catalyze the photodegradation of undecanoic acid molecules. researchgate.neteana-net.eu In contrast, the presence of chloride salts, which are known to exist on Mars, appeared to decrease the degradation rate, acting as photoprotectors for the organic species. researchgate.net

This research highlights that the survival of long-chain carboxylic acids on Mars is highly dependent on the local mineralogy. u-pec.freana-net.eu Areas rich in certain salts might be better locations to search for preserved organic biosignatures. researchgate.net The degradation of various carboxylic acids, including aromatic and short-chain dicarboxylic acids like oxalic acid, has been studied, showing that their half-lives under simulated Martian UV flux can be on the order of tens to hundreds of hours when unprotected. nih.govresearchgate.netresearchgate.netunito.it This suggests that organic molecules like UDA would need to be shielded from UV radiation, for example by being buried in the subsurface or protected within specific mineral matrices, to persist over geological timescales on Mars. copernicus.org

| Organic Compound (Analog) | Mineral/Salt Matrix | Observed Effect on UV Degradation | Implication for Mars | Reference |

|---|---|---|---|---|

| Undecanoic Acid | Vermiculite | Catalyzes (accelerates) degradation. | Organic preservation may be poor in vermiculite-rich regions. | researchgate.net, eana-net.eu |

| Undecanoic Acid | Chloride Salts (NaCl, MgCl₂) | Protective (decreases degradation). | Chloride-rich deposits are promising sites for biosignature detection. | researchgate.net |

| L-Phenylalanine | Vermiculite | Protective (decreases degradation). | Mineral-organic interactions are complex and molecule-specific. | researchgate.net |

| Phthalic Acid | JSC Mars-1 (Simulant) | No significant protective effect observed. | Not all mineral matrices offer protection from UV radiation. | researchgate.net |

Interdisciplinary Research Integrating Synthesis, Environmental Science, and Biotechnology

Undecanedioic acid is at the center of interdisciplinary research that merges innovative synthesis techniques with environmental science and biotechnology to address sustainability challenges. researchgate.net This integrated approach aims to develop greener production methods and environmentally friendly products.

From a synthesis perspective, there is a strong industrial and research impetus to move away from traditional petrochemical-based production. earthsky.org Advances in biotechnology have demonstrated that UDA can be produced through microbial fermentation. For instance, research on related long-chain dicarboxylic acids has successfully used yeast species like Candida tropicalis to convert renewable feedstocks, such as derivatives of plant oils, into these valuable chemicals. These bio-based processes represent a more sustainable and potentially cost-effective manufacturing route, reducing the carbon footprint associated with chemical production. earthsky.org

In the realm of environmental science, UDA is a key building block for high-performance, eco-friendly materials. earthsky.orgunito.it It is used in the synthesis of bio-based polyamides (nylons) and polyesters, which are sought after for applications in automotive parts, textiles, and packaging. unito.it The biodegradable nature of UDA-based polymers makes them an attractive alternative to conventional plastics, contributing to efforts to mitigate plastic pollution. unito.it Furthermore, UDA and its esters are utilized as corrosion inhibitors and lubricants, offering greener solutions for industrial applications. psu.edu The compound's presence has also been detected in environmental samples like urban and industrial aerosols, prompting further study into its atmospheric lifecycle and impact.

This convergence of biotechnology for sustainable production and environmental science for green applications showcases the powerful potential of interdisciplinary research. By integrating these fields, scientists and engineers are creating closed-loop systems where renewable resources are transformed via biological processes into high-value, biodegradable materials, paving the way for a more circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.